molecular formula C12H20N2O3 B3026324 Neohydroxyaspergillic Acid CAS No. 72598-34-6

Neohydroxyaspergillic Acid

Cat. No.: B3026324
CAS No.: 72598-34-6
M. Wt: 240.30 g/mol
InChI Key: QTTAJMQGQJRLDK-NSHDSACASA-N
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Mechanism of Action

Target of Action

Neohydroxyaspergillic Acid, a fungal metabolite produced by A. sclerotiorum, exhibits antibiotic and antifungal activities . It inhibits the growth of various bacteria such as P. aeruginosa, M. smegmatis, S. aureus, E. coli, K. pneumoniae, B. mycoides, and B. subtilis . It also inhibits the growth of certain fungi .

Mode of Action

It is known to exhibit antibacterial, antifungal, and antiviral activities . It interacts with its targets, inhibiting their growth and proliferation .

Biochemical Pathways

The biosynthetic pathway for this compound was confirmed by establishing an in vitro CRISPR-ribonucleoprotein system to individually delete genes within the cluster . The biosynthetic gene cluster of this compound was predicted using the aspergillic acid gene cluster as a model . The production of this compound has been shown to require co-cultivation methods or special growth conditions .

Pharmacokinetics

melleus under laboratory growth conditions .

Result of Action

This compound inhibits the growth of various bacteria and fungi . It has been found to have antibacterial and antitumoral effects . The compound’s action results in the inhibition of the growth and proliferation of these organisms .

Action Environment

The production of this compound has been shown to require co-cultivation methods or special growth conditions . Environmental factors such as the presence of other organisms and specific growth conditions can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neohydroxyaspergillic acid is typically produced through fermentation processes involving Aspergillus species. The production can be optimized using different culture media and methodologies such as Microparticulate Enhancement Cultivation (MPEC) and Semi-Solid-State Fermentation (Semi-SSF) . The addition of inert supports like talcum powder to the culture medium can significantly influence the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown under controlled conditions to maximize the yield of the desired metabolite. Factors such as pH, temperature, and nutrient availability are carefully monitored and adjusted to optimize production .

Chemical Reactions Analysis

Types of Reactions: Neohydroxyaspergillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Properties

IUPAC Name

1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTAJMQGQJRLDK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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